2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate
Description
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 2-phenyl substituent on the quinoline ring and a 4-carboxylate group esterified with a 2-(methoxycarbonyl)phenyl moiety. The methoxycarbonyl group on the phenyl ester introduces steric and electronic effects that influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
(2-methoxycarbonylphenyl) 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO4/c1-28-23(26)18-12-6-8-14-22(18)29-24(27)19-15-21(16-9-3-2-4-10-16)25-20-13-7-5-11-17(19)20/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDFKLJOMOPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate, can be achieved through various established protocols. Some of the conventional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve cyclocondensation reactions, often using aromatic aldehydes and anilines as starting materials, with catalysts such as sulfuric acid in methanol solvent .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines. Substitution reactions can lead to various substituted quinoline derivatives .
Scientific Research Applications
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular functions . By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential anticancer agents .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Quinoline Carboxylates
Key Observations:
- Substituent Effects : Chlorine atoms in ’s compound increase molecular weight and electron-withdrawing effects, which may enhance binding to hydrophobic biological targets . Conversely, the hydroxyl group in ’s derivative improves aqueous solubility but reduces membrane permeability .
- Lipophilicity : Long aliphatic chains (e.g., heptyl in ) significantly boost lipophilicity, favoring interactions with lipid-rich environments .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Properties
Key Observations:
- The target compound’s predicted pKa (~2.71) aligns with sulfanyl-containing analogues (), suggesting moderate acidity at the carboxylate group .
- Melting points for quinoline derivatives (e.g., 223–225°C in ) correlate with crystallinity, influenced by substituent symmetry and intermolecular interactions .
Biological Activity
2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.33 g/mol. Its structure features a quinoline core substituted with methoxycarbonyl and phenyl groups, which contribute to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial activity. For instance, a series of synthesized compounds based on the quinoline structure were evaluated against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The results indicated that structural modifications enhanced antibacterial potency.
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | S. aureus | 20 | 50 |
| Compound B | E. coli | 18 | 75 |
| Compound C | Pseudomonas aeruginosa | 22 | 40 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation
A study assessed the antiproliferative effects of several quinoline derivatives against human cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The compound exhibited IC50 values ranging from 0.4 to 1.0 μM, indicating strong antiproliferative activity.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | COLO205 | 0.32 |
| Compound E | H460 | 0.89 |
| Compound F | Hep3B | 0.75 |
The mechanism by which these compounds exert their effects includes:
- Inhibition of Histone Deacetylases (HDACs) : Certain derivatives have been identified as selective HDAC inhibitors, leading to altered gene expression associated with cancer progression.
- Microtubule Disruption : Some quinoline derivatives interfere with microtubule dynamics, which is crucial for mitosis, thereby inducing apoptosis in cancer cells.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that these compounds exhibit favorable drug-like properties, with good absorption and distribution profiles. However, potential risks such as drug-drug interactions and mutagenicity have been noted, necessitating further investigation into their safety profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(Methoxycarbonyl)phenyl 2-phenylquinoline-4-carboxylate, and what are their key intermediates?
- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in the presence of a base. Key intermediates include the quinoline-4-carboxylic acid core, which undergoes esterification with methyl chloroformate or methoxycarbonylphenol derivatives. Alternative routes involve Suzuki-Miyaura coupling for aryl group introduction or stepwise functionalization of the quinoline ring .
- Key Data :
| Synthetic Route | Key Intermediates | Yield Range | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin derivatives, ketones | 45-65% | |
| Esterification | Quinoline-4-carboxylic acid | 70-85% |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : and NMR are critical for confirming proton environments and carbon frameworks. The methoxycarbonyl group shows a distinct singlet at ~3.9 ppm () and ~165 ppm () .
- X-ray Crystallography : Resolves molecular geometry and substituent orientation. SHELX software (e.g., SHELXL) is widely used for refinement, with R factors < 0.05 indicating high accuracy .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 388.12).
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Ensure proper ventilation to prevent inhalation of dust or vapors.
- Store in a dry, airtight container away from ignition sources .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data during structural refinement?
- Methodological Answer :
- For crystallographic data, use SHELXL to adjust thermal parameters and occupancy factors. Cross-validate with DFT-calculated bond lengths and angles .
- In NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Computational tools like ACD/Labs or MestReNova assist in peak assignment .
Q. What strategies optimize the yield of esterification reactions in the synthesis of this compound?
- Methodological Answer :
- Use coupling agents like DCC/DMAP to activate the carboxylic acid.
- Control reaction temperature (40-60°C) to minimize side reactions.
- Monitor progress via TLC or in-situ IR for carbonyl group formation (1720 cm) .
Q. How does the substitution pattern on the quinoline ring influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Electron-withdrawing groups (e.g., methoxycarbonyl) deactivate the quinoline ring toward electrophilic substitution but enhance nucleophilic acyl substitution.
- Comparative studies with analogs (e.g., 2-phenylquinoline-4-carboxylate) show reduced reactivity at the 4-position due to steric hindrance .
Q. What computational methods are suitable for predicting the biological activity of this compound based on its structure?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases).
- QSAR Models : Train models on datasets of quinoline derivatives with known IC values. Key descriptors include logP, polar surface area, and H-bond acceptor count .
Contradiction Analysis and Troubleshooting
Q. How should researchers address conflicting data between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Re-examine solvent effects (e.g., DMSO vs. CDCl) and proton exchange processes.
- Validate using hybrid DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models .
Q. What experimental design considerations are critical for reproducibility in multi-step syntheses?
- Methodological Answer :
- Standardize purification methods (e.g., column chromatography with consistent solvent gradients).
- Document reaction parameters (pH, humidity) that affect intermediates like the quinoline-4-carboxylate core .
Tables for Key Data
Table 1 : Comparison of Synthetic Routes
| Route | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pfitzinger Reaction | NaOH, ethanol, reflux | 58 | 98 |
| Direct Esterification | DCC, DMAP, DCM | 82 | 99 |
Table 2 : Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Reference Compound |
|---|---|---|
| NMR | δ 8.5-8.7 (quinoline H) | 2-phenylquinoline-4-carboxylate |
| IR | 1720 cm (C=O) | Methyl esters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
